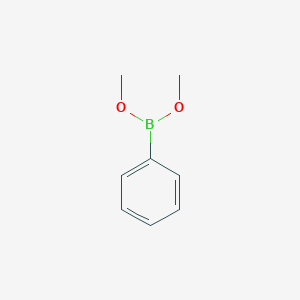

Boronic acid, phenyl-, dimethyl ester

Descripción

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, the class to which phenylboronic acid dimethyl ester belongs, are fundamental tools in modern synthetic chemistry. numberanalytics.com Their importance stems from a combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. publish.csiro.aufiveable.me These compounds contain a carbon-boron bond that facilitates a wide array of chemical transformations, most notably the formation of new carbon-carbon bonds, which is a cornerstone of complex molecule construction. fiveable.meuniv-rennes.fr

One of the most celebrated applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. ontosight.ainumberanalytics.com This powerful method allows for the efficient synthesis of biaryls, vinylarenes, and other conjugated systems found in numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comgeorganics.sk Beyond cross-coupling, organoboron compounds are pivotal in hydroboration, allylboration, and Petasis borono-Mannich reactions, enabling the stereocontrolled synthesis of alcohols, amines, and other functional groups. numberanalytics.comuniv-rennes.fr Their broad functional group tolerance and the environmentally benign nature of their boron by-products, such as boric acid, further enhance their appeal in contemporary synthesis. publish.csiro.au This versatility has established organoboron chemistry as an indispensable field for developing new pharmaceuticals, including anticancer and antiviral agents, and for advancements in materials science. numberanalytics.compublish.csiro.auuniv-rennes.fr

Historical Development and Evolution of Research on Phenylboronic Acid Dimethyl Ester

The journey of organoboron compounds began over a century ago, with the first preparation of a boronic acid reported by Frankland in 1860. wiley-vch.de The parent compound, phenylboronic acid, was first described in 1880 by Michaelis and Becker, who synthesized it via the hydrolysis of benzeneboronyl dichloride. georganics.sk However, the field gained significant momentum in the mid-20th century, largely due to the pioneering work of Herbert C. Brown on hydroboration. numberanalytics.com

The synthesis of phenylboronic acid dimethyl ester is intrinsically linked to the development of methods for creating its parent acid. A common and efficient route involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with trimethyl borate, which directly forms the ester PhB(OMe)₂. wikipedia.org This ester can then be hydrolyzed to yield phenylboronic acid. georganics.skwikipedia.org This method highlights the role of the dimethyl ester as a crucial synthetic intermediate.

Initially, research focused on the fundamental reactivity of boronic acids and their esters. Over the past few decades, the focus has shifted dramatically towards leveraging their unique properties. The realization that boronic esters like the dimethyl ester could serve as stable, easily handled precursors for the more reactive boronic acids in catalytic cycles was a significant step. This evolution transformed them from chemical curiosities into workhorse reagents in academic and industrial laboratories for constructing complex molecular architectures. wiley-vch.de

Current Research Landscape and Future Perspectives for Phenylboronic Acid Dimethyl Ester

The current research landscape for phenylboronic acid dimethyl ester and its derivatives is vibrant and expanding into interdisciplinary fields. While it continues to be a key building block in organic synthesis, particularly as a precursor for Suzuki-Miyaura reactions, its applications have diversified significantly. ontosight.ai

Key Research Areas:

Materials Science: Boronic acid derivatives are being incorporated into advanced materials like polymers and nanoparticles. ontosight.ai The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. mdpi.comrsc.org

Biomedical Applications: A major area of growth is in the biomedical field. The interaction between boronic acids and diols is highly specific, making them excellent candidates for developing sensors, particularly for glucose monitoring. georganics.sknih.gov Furthermore, researchers are exploring phenylboronic acid-based systems for targeted drug delivery. nih.govacs.org These systems can selectively bind to sialic acid residues that are overexpressed on the surface of cancer cells, offering a pathway for targeted cancer therapy and diagnosis. nih.govdongguk.edu

Enzyme Inhibition: Phenylboronic acid derivatives have shown potential as enzyme inhibitors, with some boronic acid-containing drugs, like Bortezomib, already approved for cancer treatment. nih.govmdpi.com Research is ongoing to develop new inhibitors for various enzymes by leveraging the unique covalent bonding capabilities of the boronic acid group. ontosight.ainih.gov

Future Perspectives:

The future for phenylboronic acid dimethyl ester and related compounds appears promising. Research is expected to focus on developing more sophisticated drug-delivery systems that can respond to the specific microenvironment of tumors. acs.org The design of new functional biomaterials with tunable properties for applications in tissue engineering and regenerative medicine is another exciting frontier. dongguk.edu As synthetic methodologies become more advanced, the ability to precisely modify the structure of phenylboronic acid esters will unlock new functionalities and applications in catalysis, molecular recognition, and beyond, solidifying the role of these organoboron compounds as essential components in the chemist's toolbox. univ-rennes.fr

Physicochemical Properties of Phenylboronic Acid Dimethyl Ester

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₂ | nih.govchembk.com |

| Molar Mass | 149.98 g/mol | nih.govchembk.com |

| CAS Number | 13471-35-7 | chemicalbook.com |

| Appearance | Solid | thermofisher.com |

Synthetic Methodologies for Phenylboronic Acid Dimethyl Ester

The synthesis of phenylboronic acid dimethyl ester, a key intermediate in organic chemistry, can be achieved through several distinct methodologies. These routes, primarily involving Grignard reagents, transmetalation, and palladium-catalyzed reactions, offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Propiedades

IUPAC Name |

dimethoxy(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJJGCCNUPJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158896 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-35-7 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Phenylboronic Acid Dimethyl Ester

Cross-Coupling Reaction Dynamics and Scope

Phenylboronic acid, dimethyl ester, is a key participant in several palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds. nih.gov

Suzuki–Miyaura Coupling: Advancements and Mechanistic Elucidation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.org Phenylboronic acid, dimethyl ester, serves as an effective coupling partner in these reactions, often exhibiting distinct reactivity compared to its parent boronic acid.

The synthesis of biaryl compounds is a primary application of the Suzuki-Miyaura coupling. nih.govnih.gov Phenylboronic acid, dimethyl ester, is frequently employed in these syntheses due to its stability and ease of handling. nih.gov Strategies often involve the reaction of the dimethyl ester with a variety of aryl halides, including bromides and iodides, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The reaction conditions, such as the choice of solvent, base, and palladium ligand, are crucial for achieving high yields and selectivity. nih.gov

For instance, the coupling of phenylboronic acid (or its esters) with different aryl halides can be optimized by tuning these parameters. The use of specific ligands can enhance catalyst activity and stability, leading to more efficient biaryl synthesis. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Biaryl Synthesis

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic Acid | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | Good to Excellent | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic Acid | trans-[PdCl2(RNH2)2] | - | Water | Up to 92% | acs.org |

| Substituted Bromobenzene | Substituted Phenylboronic Acids | Pd(OH)2 | Potassium Phosphate | Ethanol/Water | Good | nih.gov |

The efficiency and selectivity of Suzuki-Miyaura reactions involving phenylboronic acid esters are highly dependent on the catalytic system. Research has focused on developing highly active and selective palladium catalysts. For example, palladium nanoparticles supported on various materials have shown excellent catalytic activity. mdpi.com The choice of ligand coordinated to the palladium center is also critical in controlling the reaction's outcome. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the reductive elimination step and stabilize the active palladium(0) species. organic-chemistry.org

Kinetic and computational studies have shed light on the mechanistic details of the transmetalation step, revealing that boronic esters can participate directly in the catalytic cycle without prior hydrolysis. nih.govorganic-chemistry.org The electronic properties of the boronic ester can influence the rate of transmetalation, with electron-deficient esters sometimes exhibiting enhanced reactivity. nih.gov This understanding allows for the rational design of more efficient catalytic systems.

Integration of Phenylboronic Acid Dimethyl Ester in Heck Reaction Chemistry

The Heck reaction is another pivotal palladium-catalyzed C-C bond-forming reaction, typically involving the coupling of an unsaturated halide with an alkene. organic-chemistry.org While less common than in Suzuki-Miyaura coupling, phenylboronic acids and their esters can also be utilized as arylating agents in Heck-type reactions. illinois.edu

In these reactions, the phenylboronic acid derivative effectively replaces the aryl halide. The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl-palladium species to the olefin. illinois.edu The use of phenylboronic acid dimethyl ester in this context offers an alternative pathway for the synthesis of stilbenes and other arylated olefins. Optimization of reaction conditions, including the choice of palladium precursor, additives, and solvent, is crucial for achieving high yields. illinois.edu For instance, the use of additives like N-bromosuccinimide (NBS) has been shown to promote the reaction between phenylboronic acid and styrene. organic-chemistry.orgillinois.edu

Table 2: Heck Reaction of Phenylboronic Acid with Styrene under Various Conditions

| Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS (0.5) | DMAc | 25 | 52 | illinois.edu |

| NBS (0.3) | Toluene | 25 | Good | organic-chemistry.org |

| CuBr (0.3) | Toluene | 25 | 42 | illinois.edu |

Utilization in the Formation of Alpha-Amino Acids from Ketoacids and Amines

Phenylboronic acid and its esters, including the dimethyl ester, are valuable reagents in the multicomponent Petasis borono-Mannich (PBM) reaction for the synthesis of α-amino acids. researchgate.net This reaction involves the condensation of an amine, a carbonyl compound (such as an α-ketoacid), and a boronic acid derivative to form a substituted amine. nih.gov

The mechanism is believed to involve the formation of an iminium ion from the amine and the ketoacid, followed by the addition of the organoboronic acid. acs.org Phenylboronic acid dimethyl ester can participate in this reaction, likely after in situ hydrolysis to the corresponding boronic acid, or potentially through direct reaction of the ester. The versatility of the Petasis reaction allows for the synthesis of a wide array of α-amino acids with high stereoselectivity by using chiral amines or auxiliaries. This method is advantageous due to its operational simplicity and the ability to tolerate a wide range of functional groups. researchgate.net

Dehydration Processes and Boroxine (B1236090) Formation Studies

Phenylboronic acid has a propensity to undergo dehydration to form its cyclic trimeric anhydride, triphenylboroxine. This process is a reversible equilibrium that can be influenced by factors such as temperature, solvent, and the presence of water.

Studies have shown that the dehydration can occur both in the solid state and in solution. The formation of boroxine is often observed during the handling and storage of phenylboronic acid. While phenylboronic acid dimethyl ester is more stable towards dehydration than the free acid, it can hydrolyze to the boronic acid, which can then form the boroxine. The boroxine itself is often reactive in cross-coupling reactions, as it can be hydrolyzed back to the monomeric boronic acid under the reaction conditions. The equilibrium between the boronic acid and the boroxine is an important consideration in reactions utilizing these reagents, as it can affect the concentration of the active boron species. Computational studies have investigated the thermodynamics of boroxine formation, indicating that the process is typically endothermic but can be entropically favored.

Thermodynamic and Kinetic Aspects of Thermal Dehydration

The thermal dehydration of a boronic acid typically refers to the condensation reaction that forms a cyclic anhydride, known as a boroxine. For the parent compound, phenylboronic acid, this process involves the elimination of water to form triphenylboroxine. While detailed thermodynamic and kinetic parameters for the specific thermal decomposition of phenylboronic acid, dimethyl ester are not extensively documented in readily available literature, the principles of thermal analysis can be applied.

A study of the thermal stability of such an ester would likely be conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the mass loss of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. Kinetic parameters, such as the activation energy (Ea), which represents the energy barrier for the decomposition reaction, can be calculated from TGA data collected at multiple heating rates. researchgate.netresearchgate.net For many organic compounds and ionic liquids, thermal decomposition is found to follow first-order kinetics. researchgate.netund.edu The thermal stability often depends on the nature of the substituents; for instance, in some classes of ionic liquids, stability decreases as the length of alkyl chains increases. mdpi.com

The table below conceptualizes the type of data that would be generated from a kinetic study of the thermal decomposition of a boronic ester.

| Kinetic Model | Parameter | Description | Hypothetical Value Range |

|---|---|---|---|

| Isoconversional (e.g., Flynn-Wall-Ozawa) | Activation Energy (Ea) | The minimum energy required to initiate the thermal decomposition reaction. | 100 - 250 kJ/mol |

| Decomposition Temperature (Td) | Temperature at which significant mass loss begins. | 150 - 300 °C | |

| Model-Fitting (e.g., Coats-Redfern) | Frequency Factor (A) | The pre-exponential factor related to the frequency of collisions in a favorable orientation. | 1010 - 1016 min-1 |

| Reaction Order (n) | The exponent of the concentration term in the rate equation, often assumed to be 1 for simple decomposition. | 1 |

Reagent-Driven Dehydration Pathways and Applications

In the context of phenylboronic acid, dimethyl ester, a "reagent-driven dehydration pathway" most directly refers to its synthesis via the condensation reaction between phenylboronic acid and methanol (B129727). This esterification is a reversible equilibrium reaction where water is eliminated. wikipedia.org To drive the reaction toward the formation of the ester, reagents can be employed to remove water as it is formed, or a catalyst can be used. griffith.edu.au Boric acid itself has been shown to be an effective catalyst for the methyl esterification of certain carboxylic acids in methanol, a process that is retarded by the presence of water. griffith.edu.au

Conversely, the hydrolysis of the boronic ester back to the boronic acid and methanol is a reagent-driven process where water acts as the reagent. wikipedia.org This reaction is a key aspect of the dynamic nature of boronic esters, particularly in aqueous environments.

The table below summarizes these primary reagent-driven pathways.

| Pathway | Reactants | Reagent/Catalyst | Product(s) | Application/Significance |

|---|---|---|---|---|

| Esterification (Dehydration/Condensation) | Phenylboronic acid + Methanol | Acid catalyst (e.g., Boric Acid), Dehydrating agent | Phenylboronic acid, dimethyl ester + Water | Synthesis of the title compound for use in organic reactions. |

| Hydrolysis | Phenylboronic acid, dimethyl ester | Water | Phenylboronic acid + Methanol | Reversibility is key for dynamic covalent chemistry and can be a factor in reaction mechanisms like Suzuki-Miyaura coupling. |

Formation of Carbon-Carbon Bonds: General Principles and Specific Applications

Phenylboronic acid, dimethyl ester, like other boronic acids and esters, is a cornerstone reagent in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. acs.orgmychemblog.com The most prominent of these is the Suzuki-Miyaura reaction, an achievement recognized with the 2010 Nobel Prize in Chemistry. nih.gov This reaction couples an organoboron compound with an organic halide or triflate. libretexts.org

The generally accepted mechanism involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) species. mychemblog.comlibretexts.org

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center, displacing the halide. wikipedia.orgmychemblog.com This step requires a base to activate the organoboron compound, increasing the nucleophilicity of the organic group. mychemblog.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. mychemblog.com

A crucial mechanistic insight is that boronic esters can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid. acs.orgacs.org The structure of the ester influences the reaction rate. Kinetic investigations comparing various 4-fluorophenylboronic esters in their reaction with a palladium-hydroxide complex showed significant rate differences. nih.gov The dimethyl ester was found to form a pre-transmetalation intermediate quantitatively and react much faster than the corresponding boronic acid or bulkier esters like the pinacol (B44631) ester. nih.gov

| Boron Reagent | Rate Constant (kobs) at -30 °C | Relative Rate (vs. Boronic Acid) | Notes |

|---|---|---|---|

| 4-Fluorophenylboronic Acid | 5.82 × 10-4 s-1 | 1.0 | Forms intermediate complex quantitatively. |

| 4-Fluorophenylboronic acid, dimethyl ester | 1.24 × 10-2 s-1 | 21.3 | Forms intermediate complex quantitatively. |

| 4-Fluorophenylboronic acid, diisopropyl ester | 8.24 × 10-4 s-1 | 1.4 | Incomplete formation of intermediate complex. |

| 4-Fluorophenylboronic acid, pinacol ester | ~5.1 × 10-5 s-1 (t1/2 ~3.8 h) | ~0.09 | No discrete intermediate observed; slow reaction. |

Investigations into Dynamic Covalent Bonding Principles and Reversibility

Boronic esters are a classic example of species linked by dynamic covalent bonds. rsc.org Dynamic covalent chemistry involves reversible chemical reactions under equilibrium control, allowing for error-checking and proof-reading during the formation of complex structures. nih.gov The key principle for boronic esters is their reversible formation from a boronic acid and a diol (a compound with two hydroxyl groups, typically in a 1,2- or 1-3 relationship). rsc.orgresearchgate.net

The reversibility of the boronic ester bond is highly sensitive to external stimuli, most notably pH. rsc.orgresearchgate.net In an aqueous solution, there is a dynamic equilibrium between the trigonal, sp²-hybridized boronic acid and a tetrahedral, sp³-hybridized boronate species formed by the addition of a hydroxide (B78521) ion. rsc.org Both forms can react with diols to form a trigonal boronic ester or a more stable anionic, tetrahedral boronate ester, respectively. acs.org

The equilibrium is governed by several factors:

pH: At low pH, the equilibrium favors the hydrolysis of the ester back to the boronic acid and the diol. rsc.org At a pH near or above the pKa of the boronic acid, the formation of the more stable tetrahedral boronate ester is favored. rsc.orgacs.org

pKa of Reactants: The acidity (pKa) of both the boronic acid and the diol significantly affects the stability of the resulting ester and the optimal pH for its formation. rsc.orgsemanticscholar.org Electron-withdrawing groups on the phenyl ring lower the pKa of the phenylboronic acid, facilitating diol binding at neutral pH. nih.gov

This controlled reversibility makes boronic esters useful in the construction of "smart" materials like self-healing polymers and hydrogels that can adapt to their environment. rsc.orgacs.org

| pH Condition | Dominant Boron Species | Equilibrium Position | Bond Stability |

|---|---|---|---|

| Low pH (e.g., < 5) | Trigonal Boronic Acid (RB(OH)2) | Shifts toward free boronic acid and diol (hydrolysis). rsc.org | Low (Ester is labile). |

| Neutral pH (~7.4) | Equilibrium between trigonal acid and tetrahedral boronate. | Intermediate; stability depends on the pKa of the specific boronic acid and diol. nih.gov | Moderate and dynamic. |

| High pH (e.g., > 9) | Tetrahedral Boronate (RB(OH)3-) | Shifts toward the formation of the stable tetrahedral boronate ester. rsc.orgacs.org | High (Ester is stable). |

Advanced Applications of Phenylboronic Acid Dimethyl Ester in Diverse Scientific Disciplines

Contributions to Complex Organic Molecule Synthesis and Target-Oriented Chemistry

Phenylboronic acid dimethyl ester serves as a key precursor to phenylboronic acid, a critical reagent in the Suzuki-Miyaura cross-coupling reaction. ontosight.ai This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds between organoboron compounds and organic halides or triflates. ontosight.ai The stability and ease of handling of the dimethyl ester make it a preferred starting material in many synthetic pathways. ontosight.ai

In target-oriented synthesis, this reaction is instrumental for constructing complex molecular architectures, including pharmaceuticals and natural products. The process typically involves the in-situ or prior hydrolysis of the dimethyl ester to the active phenylboronic acid, which then participates in the catalytic cycle. Organoboron compounds are widely used as building block intermediates in these complex syntheses due to their stability, low toxicity, and compatibility with a wide array of functional groups. nih.govresearchgate.net The synthesis of complex molecules, such as certain dipeptidyl boronic esters used as proteasome inhibitors, can involve the transesterification of a boronic ester with isobutyl boronic acid as a key step. nih.gov

Innovations in Material Science and Advanced Materials Engineering

The unique reactivity of the boronic ester functional group has been leveraged to develop a new generation of "smart" materials with dynamic and responsive properties.

Purely organic materials that exhibit room-temperature phosphorescence (RTP) are of great interest for applications in sensing, bioimaging, and optoelectronics. rsc.org Boronic ester substitution has been identified as an effective strategy for creating highly efficient RTP materials. For instance, the introduction of boronic esters into phenoxathiine-based derivatives has been shown to significantly improve the phosphorescence quantum efficiency, reaching up to 20% in the crystalline state. nih.gov

Research has shown that alkoxy-substituted phenylboronic acids can exhibit bright, long-lived RTP in their crystalline state. nih.gov The rigid crystal matrix formed through hydrogen bonds immobilizes the molecules, which inhibits non-radiative decay pathways and protects the triplet excitons from quenching by oxygen. nih.gov One methoxy-substituted phenylboronic acid (PBA-MeO) displayed an exceptionally long RTP lifetime of 2.24 seconds, among the longest reported for a single-component small organic molecule. nih.gov The cyclic esterification of aryl boronic acids with diols is another simple and effective method for screening for RTP properties. rsc.org

| Compound/System | Phosphorescence Lifetime (τ) | Key Finding |

| Methoxy-substituted Phenylboronic Acid (PBA-MeO) | 2.24 s | Exceptionally long lifetime for a single-component organic phosphor. nih.gov |

| 4-(carbazol-9-yl)phenylboronic acid + 1,3-propanediol | 264 ms | Cyclic esterification induces long-lived RTP. rsc.org |

| 4-(carbazol-9-yl)phenylboronic acid + 2,2-dimethyl-1,3-propanediol | 430 ms | Bulky diol enhances RTP lifetime. rsc.org |

| Phenoxathiine-based Boronic Ester | Up to 20% Quantum Yield | Boronic ester substitution significantly improves phosphorescence quantum efficiency. nih.gov |

Mechanoluminescent (ML) materials emit light in response to mechanical stress, such as grinding, stretching, or breaking. This property is driven by changes in molecular packing and intermolecular interactions. Cyclic boron esterification has been shown to be a potent strategy for developing ML materials. rsc.org For example, while 4-(carbazol-9-yl)phenylboronic acid itself is not mechanoluminescent, its cyclic esterification with glycol results in a bright blue-emitting ML dye. rsc.org

The mechanism often involves a transition from a stable crystalline state to a metastable amorphous state upon mechanical stimulation, which alters the emission properties. In the case of pyrene (B120774) boronic acid cyclic esters, a compound with a five-membered dioxaborolane ring (PPB) exhibited reversible mechanoluminescence with a fast self-recovering ability at room temperature, while a similar compound with a six-membered ring did not, highlighting the critical role of molecular packing and solid-state plasticity. rsc.org

The development of materials that can autonomously repair damage is a major goal in materials science. Phenylboronic acid esters are central to a class of self-healing polymers based on dynamic covalent chemistry. acs.orgresearchgate.net These materials incorporate boronic ester cross-links within a polymer network, which can reversibly break and reform to mend cracks and cuts. acs.orgrsc.org

The self-healing capability of boronic ester-based materials stems from the reversible nature of the B-O covalent bond. researchgate.net When a material is damaged, the polymer chains at the fracture surface are separated. The healing process is typically initiated by a stimulus, most commonly the presence of water (even atmospheric humidity). acs.orgrsc.org

The mechanism involves two key steps at the damaged interface:

Hydrolysis: Surface-exposed boronic esters react with water, causing the B-O bond to cleave and form boronic acids and diols. rsc.org

Re-esterification: The newly formed boronic acids and diols on opposing faces of the crack can then react with each other, forming new boronic ester bonds that bridge the gap and restore the covalent network across the interface. rsc.org

This process of hydrolysis and re-esterification allows for the dynamic exchange of bonds, enabling the material to covalently mend itself at room temperature. acs.orgrsc.org This intrinsic healing mechanism allows for multiple damage-repair cycles at the same location. acs.orgresearchgate.net

The efficiency and speed of the self-healing process in boronic ester-based polymers can be tuned by several factors. A key principle is controlling the kinetics of the boronic ester exchange.

Presence of Water/Humidity: The rate of hydrolysis and re-esterification is highly dependent on the availability of water. While healing can occur under ambient humidity (e.g., 85% RH), the process is significantly accelerated by the direct application of a small amount of water to the damaged site. rsc.org

Cross-link Density: The concentration of dynamic boronic ester cross-links within the polymer network affects the material's mechanical properties and healing capability. A balance must be struck between having enough dynamic bonds to facilitate healing and maintaining the structural integrity and desired mechanical strength of the material. acs.org

Molecular Mobility: For the bond exchange to occur across the damaged interface, the polymer chains need sufficient mobility. The inherent flexibility of the polymer backbone (e.g., using thiol-ene click chemistry to form the network) contributes to efficient healing at room temperature. acs.org

Kinetics of Transesterification: The inherent rate of boronic ester transesterification can be chemically tuned. Using di-boronic ester crosslinkers with faster exchange kinetics leads to materials with enhanced malleability and accelerated healing properties compared to those with slower-exchanging variants under the same conditions. researchgate.net

| Healing Condition | Healing Efficiency (Stress Recovery) | Healing Time | Reference |

| 3 days at 85% humidity | ~60% | 72 hours | acs.org |

| 1 day at 85% humidity | ~40% | 24 hours | acs.org |

| Water-treated surface | Faster healing observed | 10 minutes | rsc.org |

| Dual cross-linked silicone elastomer | ~70% | Not specified | rsc.org |

Fabrication of Stimuli-Responsive Materials

The incorporation of phenylboronic acid and its esters into polymer structures has enabled the creation of advanced "smart" materials capable of responding to specific environmental triggers. nih.gov This responsiveness stems from the unique chemistry of the boronic acid group, particularly its ability to form reversible covalent bonds with diols. researchgate.net The dynamic nature of the resulting boronate esters is highly sensitive to the surrounding chemical environment, making these materials ideal for a variety of applications. nih.govrsc.org

pH-Responsive Material Systems and Their Applications

The equilibrium between the neutral, trigonal phenylboronic acid and the charged, tetrahedral boronate ester is highly dependent on pH. researchgate.net This property is a cornerstone for the design of pH-responsive materials. Phenylboronic acid polymers have been extensively studied for drug delivery applications due to their reversible properties and acidity-accelerated release behavior. nih.gov

In neutral or alkaline environments (like physiological pH of ~7.4), phenylboronic acid readily forms stable ester bonds with molecules containing diol groups. researchgate.net However, in acidic conditions, such as those found in tumor microenvironments (pH < 7.0), the equilibrium shifts, favoring the hydrolysis of the boronate ester bond. researchgate.netnih.gov This pH-triggered disassembly is a powerful mechanism for controlled drug release.

For instance, a nano-prodrug system (PPPE) was developed for the delivery of emodin (B1671224), an antibacterial agent. nih.gov This system demonstrated significantly different release profiles depending on the ambient pH. In a neutral solution (pH 7.4), the drug release was slow and sustained, with less than 40% of the emodin being released after 120 hours. nih.gov In contrast, when exposed to an acidic solution (pH 5.0), the prodrug exhibited rapid, pH-responsive release, with over 80% of the cumulative drug released within the same timeframe. nih.gov

Similarly, a pH-responsive nano-drug delivery system was designed for the anticancer drug Paclitaxel (B517696) (PTX). nih.govnih.gov Nanoparticles were formed through the self-assembly of polymers linked by phenylboronic esters. These nanoparticles showed excellent drug encapsulation efficiency and pH-triggered release, enhancing the therapeutic effect of the anticancer drug. nih.govnih.govmdpi.com

Table 1: pH-Dependent Cumulative Release of Emodin from PPPE Prodrug

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

|---|---|---|

| 24 | < 20 | ~ 40 |

| 48 | ~ 25 | ~ 60 |

| 72 | ~ 30 | ~ 70 |

| 96 | < 40 | ~ 75 |

| 120 | < 40 | > 80 |

Data is estimated from graphical representations in the source literature. nih.gov

Temperature-Responsive Material Systems and Their Actuation Mechanisms

Temperature-responsive systems are often created by combining phenylboronic acid moieties with thermosensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). rsc.org These polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become insoluble and precipitate. nih.gov The incorporation of phenylboronic acid allows for the tuning of this LCST in response to other stimuli, creating multi-responsive materials. nih.gov

The actuation mechanism involves changes in the hydrophilicity of the polymer chains. For example, copolymers of N-isopropylacrylamide (NIPAM) and a phenylboronic pinacol (B44631) ester-containing acrylate (B77674) were synthesized. rsc.org After deprotection, the resulting polymers, containing a small amount of phenylboronic acid units (<7%), were soluble in cold neutral buffer but displayed LCSTs in the range of 12–31 °C. rsc.org The specific cloud point of these copolymers could be shifted to higher temperatures upon the oxidation of the phenylboronic acid group, demonstrating a dual responsiveness to both temperature and oxidative stress. rsc.org

Table 2: Effect of Composition and Concentration on Copolymer Cloud Point

| Polymer System | Variable Changed | Effect on Cloud Point Temperature (CPT) / LCST |

|---|---|---|

| PNIPAM-co-PBA | H₂O₂ induced oxidation of PBA | Shifted to higher temperatures rsc.org |

| PMEMA-co-VPBA | Increased VPBA composition | Decreased CPT researchgate.net |

| PMEMA-co-VPBA | Increased polymer concentration | Decreased CPT researchgate.net |

Other External Stimuli Responsive Systems

Beyond pH and temperature, materials incorporating phenylboronic acid esters can be designed to respond to other specific external stimuli, most notably glucose and reactive oxygen species (ROS). rsc.orgmdpi.com

Glucose Responsiveness: The ability of phenylboronic acid to form reversible esters with diols makes it an excellent candidate for glucose sensing and glucose-responsive drug delivery, particularly for diabetes treatment. dovepress.com In the presence of glucose, a polyol, a competitive binding reaction occurs. Glucose can displace the diol components forming the crosslinks within a polymer network, leading to swelling of the material or disassembly of nanoparticles and subsequent release of an encapsulated drug like insulin (B600854). dovepress.com

ROS Responsiveness: Phenylboronic acids are susceptible to oxidation by reactive oxygen species, such as hydrogen peroxide (H₂O₂). rsc.org This oxidation leads to an irreversible cleavage of the C–B bond, converting the boronic acid into a phenol. rsc.org This chemical transformation can be harnessed to trigger the degradation of a material. For example, block copolymers designed with a temperature/oxidation dual responsive segment were shown to form stable micelles that could encapsulate the chemotherapy drug doxorubicin (B1662922) (DOX). rsc.org These nanoparticles would then decompose and release their payload in the presence of H₂O₂, which is often found at elevated levels in tumor microenvironments. rsc.org

Explorations in Medicinal Chemistry, Drug Discovery, and Bioactive Compound Development

The unique electronic properties of the boron atom in phenylboronic acid and its derivatives have made them a focal point in medicinal chemistry. mdpi.com They have been investigated as inhibitors for various enzymes and as targeting moieties for site-specific drug delivery. nih.govmarquette.edu

Enzyme Inhibition Studies and Therapeutic Potential

Boronic acids have proven to be effective inhibitors of hydrolytic enzymes, particularly serine proteases. marquette.edu The electrophilic boron atom can be attacked by an enzymatic nucleophile (like the hydroxyl group of a serine residue), forming a stable tetrahedral species that mimics the transition state of the catalyzed reaction, thus leading to potent inhibition. marquette.edu

A notable example is the inhibition of mandelate (B1228975) racemase (MR), an enzyme that catalyzes a 1,1-proton transfer. marquette.edu Para-substituted phenylboronic acids were found to be potent competitive inhibitors of MR. The parent phenylboronic acid (PBA) exhibited a Kᵢ value of 1.8 µM, while p-Cl-PBA was an even more potent inhibitor with a Kᵢ of 81 nM, binding with an affinity approximately four orders of magnitude greater than the enzyme's natural substrate. marquette.edu

Furthermore, phenylboronic acid derivatives have been identified as low micromolar inhibitors of serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com Studies on class A carbapenemases (KPC-2, GES-5) and class C cephalosporinases (AmpC) showed that the substitution pattern on the phenyl ring was crucial for inhibitory activity. mdpi.com For instance, derivatives with a carboxylated chain in the ortho position showed improved affinity against KPC-2, while meta-substituted derivatives were less active against class A enzymes. mdpi.com These findings highlight the potential of these compounds to be developed into broad-spectrum β-lactamase inhibitors that could restore the efficacy of existing antibiotics. mdpi.com

Table 3: Inhibition Constants of Phenylboronic Acid Derivatives Against Various Enzymes

| Compound | Enzyme | Inhibition Constant (Kᵢ or IC₅₀) |

|---|---|---|

| Phenylboronic acid (PBA) | Mandelate Racemase (MR) | Kᵢ = 1.8 ± 0.1 μM marquette.edu |

| p-Cl-Phenylboronic acid | Mandelate Racemase (MR) | Kᵢ = 81 ± 4 nM marquette.edu |

| Methylboronic acid | Mandelate Racemase (MR) | Kᵢ = 130 ± 10 mM marquette.edu |

| Phenylboronic acid derivative 2 (ortho-substituted) | KPC-2 β-lactamase | IC₅₀ = 0.49 ± 0.05 μM mdpi.com |

Strategies for Targeted Drug Development and Delivery

A significant challenge in chemotherapy is the lack of selectivity of anticancer drugs, which leads to systemic toxicity. nih.govmdpi.com Phenylboronic acid and its derivatives offer a promising strategy for targeted drug delivery, primarily by exploiting their affinity for sialic acids. nih.govresearchgate.net Sialic acids are cis-diol-containing carbohydrates that are often overexpressed on the surface of cancer cells compared to healthy cells. nih.gov

The ability of phenylboronic acid to form reversible boronate ester bonds with the diol groups on sialic acids allows for the selective recognition and binding of drug delivery systems to cancer cells. nih.govresearchgate.net This targeting mechanism can enhance the accumulation of therapeutic agents at the tumor site, thereby improving efficacy and reducing side effects. nih.gov

This targeting principle has been incorporated into various nanocarrier systems, including micelles, liposomes, and nanoparticles. nih.gov For example, micelles constructed from a block copolymer of poly(L-lactide) and poly(methacrylic acid-co-3-acrylamidophenylboronic acid) were developed for anterior eye drug delivery. arvojournals.org The phenylboronic acid component serves as a mucoadhesive, binding to the diols in mucins to increase the residence time and bioavailability of the drug. arvojournals.org In cancer therapy, nanoparticles decorated with phenylboronic acid can be loaded with chemotherapy drugs. nih.gov These nanoparticles circulate in the bloodstream and preferentially bind to sialic acid-rich cancer cells, facilitating targeted drug action. nih.gov The acidic microenvironment of the tumor can then trigger the release of the drug, providing a dual-action targeting and delivery system. nih.gov

Advanced Drug Delivery Systems and Bio-conjugation

Phenylboronic acid, dimethyl ester, serves as a crucial synthon in the development of sophisticated drug delivery systems and for bio-conjugation strategies. Its utility stems from the inherent ability of the phenylboronic acid (PBA) moiety, readily obtained from the dimethyl ester via hydrolysis, to interact with specific biological molecules. This interaction forms the basis for targeted drug delivery and the creation of responsive biomaterials.

Principles of Diol-Containing Molecule Recognition

The fundamental principle underlying the application of phenylboronic acid derivatives in biomedicine is their capacity for reversible covalent bonding with molecules containing cis-1,2- or 1,3-diol functionalities. researchgate.netresearchgate.net In aqueous environments, the phenylboronic acid moiety exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. nih.gov The tetrahedral state is particularly reactive towards diols, forming stable five- or six-membered cyclic esters. nih.govnih.gov This interaction is dynamic and pH-dependent, with the stability of the boronate ester being influenced by the surrounding pH. researchgate.netnih.gov This pH sensitivity is a key feature exploited in designing "smart" drug delivery systems that can release their payload in specific microenvironments, such as the acidic milieu of tumors. nih.govresearchgate.net

The strength of this binding is also dependent on the nature of the diol-containing molecule. For instance, phenylboronic acid exhibits a significantly higher binding affinity for sialic acid (SA), a sugar derivative often overexpressed on the surface of cancer cells, compared to other monosaccharides like glucose. nih.govresearchgate.net This selective recognition is pivotal for targeting therapeutic agents to malignant tissues. nih.govacs.org

Enhanced Delivery to Cancer Cells via Sugar Binding Interactions

The overexpression of sialic acid on the surfaces of various cancer cells presents a unique molecular target for drug delivery. nih.govacs.org Nanoparticles and other drug carriers functionalized with phenylboronic acid can selectively bind to these sialic acid residues, leading to enhanced accumulation of the therapeutic agent at the tumor site. nih.govresearchgate.net This targeted approach aims to increase the efficacy of chemotherapy while minimizing off-target toxicity to healthy tissues. nih.govresearchgate.net

Research has demonstrated that PBA-decorated nanoparticles can effectively deliver chemotherapeutic drugs to cancer cells. researchgate.netnih.gov The binding affinity of PBA to sialic acid is notably higher at the slightly acidic pH characteristic of the tumor microenvironment (around pH 6.5) compared to the physiological pH of healthy tissues (pH 7.4). researchgate.net This differential binding enhances the specificity of drug delivery, ensuring that the therapeutic payload is preferentially released in the vicinity of cancer cells. researchgate.net

Table 1: Comparative Binding Affinity of Phenylboronic Acid Derivatives

| Diol-Containing Molecule | Relative Binding Affinity | Significance in Drug Delivery |

|---|---|---|

| Sialic Acid | High | Targeting overexpressed sugars on cancer cells. nih.govresearchgate.net |

| Glucose | Moderate | Basis for glucose-responsive systems. nih.gov |

| Fructose (B13574) | High | Used in saccharide sensing applications. researchgate.net |

| Catechols | Very High | Strong binding for bioconjugation. manchester.ac.uk |

Controlled Release Mechanisms

The pH-responsive nature of the boronate ester bond is a cornerstone of controlled release mechanisms in drug delivery systems. nih.gov Nanocarriers can be designed to be stable at physiological pH (7.4), effectively encapsulating the drug during circulation in the bloodstream. nih.govresearchgate.net Upon reaching the acidic tumor microenvironment, the equilibrium shifts, leading to the dissociation of the boronate ester and the subsequent release of the encapsulated drug. nih.govnih.gov

For example, a nano-drug delivery system was developed using a hydrophobic polyester (B1180765) with pendent phenylboronic acid groups and a hydrophilic polymer terminated with dopamine (B1211576) (which contains a catechol group). nih.govresearchgate.net These components self-assembled into stable nanoparticles through phenylboronic ester linkages. nih.govresearchgate.net In vitro drug release studies showed that these nanoparticles exhibited a significantly accelerated release of the anticancer drug paclitaxel at pH 5.0 compared to pH 7.4. nih.gov This demonstrates the potential for pH-triggered drug release directly at the tumor site. nih.govresearchgate.net

Another strategy involves the use of glucose as a stimulus for drug release, particularly relevant for self-regulated insulin delivery systems. nih.gov In these systems, a PBA-functionalized matrix can be cross-linked via boronate esters. nih.gov In the presence of high glucose concentrations, the glucose molecules compete with the cross-linking diols for binding to the PBA moieties, leading to the disruption of the matrix and the release of insulin. nih.gov

Advancements in Saccharide Sensing Technologies

The unique ability of the phenylboronic acid moiety to reversibly bind with saccharides has positioned it as a critical component in the development of advanced sensing technologies. These sensors are vital for monitoring glucose levels in diabetes management and for detecting other biologically important sugars.

Principles of Reversible Covalent Bond Formation with Diols for Saccharide Recognition

The principle of saccharide sensing using phenylboronic acid is rooted in the same reversible covalent bond formation with diols that is utilized in drug delivery. magtech.com.cnnih.gov When a phenylboronic acid derivative interacts with a saccharide, the formation of a cyclic boronate ester alters the electronic properties of the boronic acid moiety. nih.gov This change can be transduced into a detectable signal, such as a change in fluorescence, color, or an electrochemical signal. researchgate.netnih.govmdpi.com

The equilibrium between the boronic acid and the boronate ester is dependent on both the pH of the medium and the concentration of the saccharide. researchgate.netmdpi.com At a given pH, an increase in saccharide concentration will shift the equilibrium towards the formation of the boronate ester, leading to a proportional change in the output signal. mdpi.com The selectivity for different saccharides can be tuned by modifying the structure of the phenylboronic acid derivative, for instance, by introducing electron-withdrawing or electron-donating groups to alter the pKa of the boronic acid. magtech.com.cnfrontiersin.org

Development of Fluorescent Probes for Selective Sugar Detection

Fluorescent probes incorporating a phenylboronic acid group are a particularly powerful tool for saccharide detection due to their high sensitivity and potential for real-time monitoring. nih.govacs.org In these probes, the phenylboronic acid acts as the recognition element, while a fluorophore serves as the signaling unit. nih.gov

The mechanism of action for many of these probes involves photoinduced electron transfer (PET). frontiersin.org In the absence of a saccharide, the boronic acid group can quench the fluorescence of the attached fluorophore. nih.gov Upon binding to a saccharide, the formation of the boronate ester alters the electron-donating or -withdrawing nature of the boron center, which in turn modulates the PET process and leads to a change in fluorescence intensity or a shift in the emission wavelength. nih.gov

Researchers have developed a variety of fluorescent probes based on this principle. For instance, diboronic acid-based probes have shown high selectivity for glucose, a crucial feature for diabetes monitoring. acs.orgresearchgate.net By strategically placing two boronic acid groups, the probe can form a more stable complex with the specific diol arrangement found in glucose. acs.org Furthermore, the introduction of electron-withdrawing groups, such as fluorine, into the phenyl ring of the boronic acid can lower its pKa, enabling the probe to function effectively at physiological pH (7.4). frontiersin.org

Table 2: Examples of Phenylboronic Acid-Based Fluorescent Probes for Saccharide Sensing

| Fluorophore | Target Saccharide | Sensing Mechanism | Key Finding |

|---|---|---|---|

| Anthracene | Glucose | Photoinduced Electron Transfer (PET) | Achieved selective glucose sensing at physiological pH by incorporating a fluorine atom to lower the pKa. frontiersin.org |

| Pyrene | Glucose | Excimer Emission | Showed high sensitivity and a significant enhancement of excimer emission upon glucose binding. researchgate.net |

| Diphenylpolyene | Fructose | Charge Transfer (CT) | Demonstrated a blueshift and increased emission intensity in the presence of fructose. nih.gov |

| Tetraphenylethene | Various Monosaccharides | Aggregation-Induced Emission (AIE) | Utilized pH-dependent interactions to create a sensor array for discriminating multiple saccharides. mdpi.com |

Application in Surface Plasmon Resonance (SPR) Sensors for Saccharide Analysis

The inherent ability of the phenylboronic acid moiety to form covalent complexes with compounds containing 1,2- or 1,3-diols makes it an exceptional recognition element for saccharides. This property has been effectively harnessed in the development of highly sensitive, label-free optical sensors based on Surface Plasmon Resonance (SPR). nih.govmdpi.com SPR is a powerful technique for monitoring biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a metallic film. nih.govmdpi.com

In a typical SPR sensor for saccharide analysis, a gold (Au) surface is functionalized with a self-assembled monolayer (SAM) of a phenylboronic acid derivative. nih.gov This creates a recognition interface capable of selectively binding saccharides from a solution. The binding of saccharide molecules to the immobilized boronic acid groups alters the local refractive index at the gold-solution interface. nih.gov This change is detected as a shift in the SPR angle, which is proportional to the amount of bound analyte, allowing for quantitative analysis. cnr.it

Research has demonstrated the synthesis of specific phenylboronic acid derivatives designed for robust SAM formation on gold surfaces. For instance, dithiobis(4-butyrylamino-m-phenylboronic acid) (DTBA-PBA) has been synthesized for this purpose. nih.gov The disulfide group in DTBA-PBA facilitates strong chemisorption onto the gold substrate, forming a stable and well-organized monolayer. nih.gov

The interaction between these functionalized surfaces and various monosaccharides has been studied extensively using SPR spectroscopy. nih.gov These sensors have shown remarkable sensitivity, capable of detecting monosaccharides at very low concentrations, with reported detection limits in the picomolar (1.0 x 10⁻¹² M) range. nih.gov Furthermore, these systems can exhibit selectivity, for example, showing a preferential sensing for fructose over other monosaccharides even at low concentrations. nih.gov The high sensitivity is partly attributed to the coupling between the localized plasmon of nanoparticles (if used) and the surface plasmon wave of the bulk metal surface, which amplifies the SPR response. nanospr.com

Table 1: Performance of a Phenylboronic Acid-Based SPR Sensor for Monosaccharides

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Recognition Molecule | Dithiobis(4-butyrylamino-m-phenylboronic acid) (DTBA-PBA) SAM on Gold | nih.gov |

| Detection Principle | Change in refractive index upon saccharide binding | nih.gov |

| Detectable Analytes | Monosaccharides (e.g., Fructose, Glucose) | nih.gov |

| Lower Detection Limit | 1.0 x 10-12 M | nih.gov |

| Selectivity | Demonstrated selective sensing for fructose | nih.gov |

Design of Electrochemical Sensor Platforms for High-Sensitivity Sugar Detection

Electrochemical methods offer a compelling alternative to optical sensors due to their high sensitivity, rapid response, and potential for miniaturization and cost-effective fabrication. mdpi.com Phenylboronic acid and its derivatives are central to the design of advanced electrochemical platforms for sugar detection. iaea.orgresearchgate.net Since phenylboronic acid itself is not electrochemically active, a common strategy involves modifying it with a redox-active marker, with ferrocene (B1249389) derivatives being a frequent choice. iaea.orgresearchgate.net

The fundamental principle relies on the binding of a diol-containing sugar to the boronic acid moiety. This interaction can be transduced into a measurable electrical signal in several ways. Phenylboronic acid derivatives can be immobilized on the surface of metal or carbon electrodes, creating reagentless sensors. iaea.orgresearchgate.net Two primary routes for immobilization are the formation of self-assembled monolayers (SAMs) and the deposition of thin polymer films. iaea.orgresearchgate.net

Once immobilized, the binding of sugars can be detected through various electrochemical techniques, including potentiometric and voltammetric responses. iaea.orgresearchgate.net For instance, the binding of a sugar to a ferrocene-modified phenylboronic acid immobilized on an electrode can alter the redox potential of the ferrocene/ferrocenium couple, leading to a shift in the voltammetric signal that correlates with the sugar concentration. mdpi.com

These PBA-modified electrodes have been successfully used to detect a range of sugars and their derivatives. iaea.orgresearchgate.net The design of these platforms can be tailored to enhance sensitivity and selectivity. For example, molecularly imprinted polymers (MIPs) using a boronic acid unit as a functional monomer can be electropolymerized onto an electrode surface. After removing the template molecule (e.g., a specific sugar), the polymer contains recognition sites that are sterically and chemically complementary to the target analyte, enabling highly selective detection. nih.gov

Table 2: Strategies for Phenylboronic Acid-Based Electrochemical Sensors

| Design Strategy | Description | Detection Method | Reference |

|---|---|---|---|

| Redox-Active Labeling | Phenylboronic acid is modified with a redox marker (e.g., ferrocene). Sugar binding alters the electrochemical properties of the marker. | Voltammetry, Potentiometry | iaea.orgresearchgate.net |

| Surface Immobilization (SAMs) | Phenylboronic acid derivatives are formed into a self-assembled monolayer on a metal (e.g., gold) or carbon electrode. | Voltammetry, Potentiometry | iaea.orgresearchgate.net |

| Polymer Film Immobilization | A polymer film containing phenylboronic acid moieties is deposited on the electrode surface. | Voltammetry, Potentiometry | iaea.orgresearchgate.net |

| Molecular Imprinting (MIP) | Electropolymerization of a boronic acid monomer around a template sugar molecule to create selective recognition sites. | Voltammetry | nih.gov |

Integration with Other Sensing Modalities

Beyond SPR and direct electrochemical detection, the versatile nature of phenylboronic acid's interaction with saccharides allows for its integration with a variety of other sensing modalities, leading to the development of diverse sensor types, including colorimetric and fluorescent sensors. iaea.orgmdpi.com

Colorimetric Sensors: A prominent strategy for developing colorimetric sugar sensors involves coupling phenylboronic acid with chromophores, particularly azobenzene (B91143) dyes. iaea.orgmdpi.com In some designs, an intramolecular interaction, such as a dative bond between the boron atom and a nitrogen atom of the azo group, is established. mdpi.com The addition of a sugar competitively binds to the boronic acid, cleaving the boron-nitrogen interaction. mdpi.com This change in the molecular structure of the dye leads to a distinct and visible color change, allowing for the qualitative or quantitative determination of sugar concentration. mdpi.com Dyes containing catechol structures, like alizarin (B75676) red S, have also been used; they form a colored complex with boronic acid, which is then displaced by sugar, causing the color to revert. mdpi.com

Fluorescence Sensors: The integration of phenylboronic acid with fluorophores has yielded highly sensitive fluorescent sensors for saccharides. mdpi.comnih.gov The sensing mechanism often relies on photoinduced electron transfer (PET). In the absence of sugar, the nitrogen atom of an aminomethyl group ortho to the boronic acid can quench the fluorescence of the attached fluorophore (e.g., anthracene) via PET. acs.org When the boronic acid binds to a sugar, the B-N dative bond is strengthened, which inhibits the PET process and restores fluorescence. acs.org The resulting increase in fluorescence intensity is proportional to the saccharide concentration. acs.org By using two boronic acid moieties in a single sensor molecule, enhanced affinity and selectivity for specific sugars like D-glucose can be achieved. mdpi.comacs.org These fluorescent probes have been successfully applied for monitoring glucose in complex biological media and even within living cells. acs.org

Other Modalities: Phenylboronic acid has also been incorporated into hydrogel-based sensors. nih.govacs.org The binding of glucose to the PBA units within a hydrogel matrix induces volumetric changes due to shifts in osmotic pressure. nih.govacs.org This swelling or shrinking of the hydrogel can be detected optically, for instance, by observing changes in the diffraction patterns of embedded photonic crystal structures or the light diffusion properties of a micro-engineered surface. nih.gov Additionally, phenylboronic acid-functionalized nanoparticles have been used in Surface-Enhanced Raman Scattering (SERS) based sensing schemes. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Phenylboronic Acid Dimethyl Ester and Its Derivatives

Ionization Potential Measurements and Energy Level Characterization

The ionization potential (IP) is a fundamental measure of the energy required to remove an electron from a molecule, providing insight into its electronic structure and reactivity. While specific experimental IP values for dimethyl phenylboronate (B1261982) are not extensively documented in readily available literature, understanding its energy levels is key to predicting its behavior in electron transfer processes, which are relevant in mass spectrometry and certain chemical reactions. The IP is influenced by the phenyl ring and the electron-withdrawing nature of the boronic ester group. Characterization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, often through computational chemistry and cyclic voltammetry, further elucidates the compound's electronic properties and its potential as an electron donor or acceptor.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of dimethyl phenylboronate and identifying any impurities.

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For dimethyl phenylboronate, ¹¹B and ¹³C NMR are particularly informative.

Boron-11 NMR (¹¹B NMR): This technique is highly sensitive to the coordination and hybridization state of the boron atom. Dimethyl phenylboronate features a trigonal planar, sp²-hybridized boron atom. This environment typically results in a characteristic chemical shift in the ¹¹B NMR spectrum. nsf.gov The observed chemical shift for aryl boronate esters is generally found in a specific downfield region, indicative of an electron-deficient boron center. nsf.govresearchgate.net

| Nucleus | Typical Chemical Shift (δ) Range | Hybridization |

| ¹¹B | 28 - 30 ppm | sp² |

This interactive table summarizes the expected ¹¹B NMR data for dimethyl phenylboronate.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For dimethyl phenylboronate, distinct signals are expected for the methoxy (B1213986) carbons and the six carbons of the phenyl ring. The carbon atom directly attached to the boron (the ipso-carbon) often shows a broad signal or may not be detected due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the boronic ester substituent.

| Carbon Environment | Expected Chemical Shift (δ) Range |

| -OCH₃ | 50 - 56 ppm |

| Phenyl Cipso | 125 - 135 ppm (often broad or unobserved) |

| Phenyl Cortho | 130 - 136 ppm |

| Phenyl Cmeta | 127 - 130 ppm |

| Phenyl Cpara | 128 - 133 ppm |

This interactive table outlines the anticipated ¹³C NMR chemical shifts for dimethyl phenylboronate.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of dimethyl phenylboronate is dominated by absorptions corresponding to the B-O, C-B, C-O, and aromatic C-H bonds. The asymmetric stretching of the B-O bond is a particularly strong and characteristic feature. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2840 - 2950 |

| B-O | Asymmetric Stretching | 1310 - 1350 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 |

| C-B | Stretching | 1080 - 1130 |

| Aromatic C-H | Out-of-plane Bending | 680 - 760 |

This interactive table presents key IR absorption bands for dimethyl phenylboronate.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. It is a valuable tool for studying the skeletal vibrations of the molecule. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for dimethyl phenylboronate is C₈H₁₁BO₂, corresponding to a monoisotopic mass of approximately 150.085 Da. nih.gov

Under electron ionization (EI), the molecule forms a molecular ion ([M]⁺•), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for identification. Common fragmentation pathways for aryl boronate esters include the loss of methoxy radicals or methanol (B129727), cleavage of the C-B bond, and fragmentation of the aromatic ring. Studies on the fragmentation of the parent phenylboronic acid have shown that boron-oxygen containing ions like BO⁻ and BO₂⁻ are significant fragments. nih.gov

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 150 | [C₆H₅B(OCH₃)₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₆H₅BOCH₃]⁺ | Loss of •OCH₃ |

| 91 | [C₆H₅O]⁺ | Rearrangement and loss of BOCH₃ |

| 77 | [C₆H₅]⁺ | Cleavage of C-B bond |

| 43 | [BO₂]⁻ | Fragmentation of boronic ester group |

This interactive table lists plausible mass fragments for dimethyl phenylboronate in EI-MS.

Chromatographic Analysis Techniques for Separation and Quantification

Chromatographic methods are essential for separating dimethyl phenylboronate from reaction mixtures and for its quantification.

Gas Chromatography (GC): As a relatively volatile and thermally stable compound, dimethyl phenylboronate is amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS). This technique allows for the separation of the compound from other volatile components in a mixture. The choice of column and temperature programming is critical for achieving good resolution. chromatographyonline.com Care must be taken with inlet temperatures to avoid on-column degradation. chromforum.org

| Parameter | Typical Condition |

| Column | 5% Phenyl Polysiloxane (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp 15°C/min to 250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This interactive table shows representative GC parameters for the analysis of boronic esters.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of a wide range of compounds, including boronic acids and their esters. waters.com Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. The use of a UV detector is effective due to the presence of the chromophoric phenyl group. sciex.com

| Parameter | Typical Condition |

| Column | C18 (e.g., XSelect HSS T3) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (LC-MS) |

This interactive table provides typical HPLC conditions for analyzing phenylboronic acid derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of molecules in the solid state. While a specific crystal structure for phenylboronic acid dimethyl ester has not been found in publicly accessible crystallographic databases, extensive research has been conducted on the crystal structures of its parent compound, phenylboronic acid, and other derivatives. These studies offer valuable insights into the probable solid-state behavior of the dimethyl ester.

The crystal structure of the parent compound, phenylboronic acid, was first determined in 1977. nih.govpsdi.ac.uk This seminal work revealed that phenylboronic acid crystallizes in the orthorhombic space group Iba2. uni.lu The asymmetric unit contains two independent molecules that form a dimer through a pair of intermolecular O-H···O hydrogen bonds. psdi.ac.ukmext.go.jp Each of these dimeric units is further connected to four other dimers via hydrogen bonding, creating an extensive layered network. psdi.ac.ukmext.go.jp The boron atom in phenylboronic acid adopts a trigonal planar geometry, with the C-B-O and O-B-O angles deviating slightly from the ideal 120° due to the steric and electronic effects of the substituents. mext.go.jp

The solid-state structures of various substituted phenylboronic acids and their esters have also been investigated, revealing how different functional groups influence the crystal packing. For instance, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid shows that the molecules are linked by pairs of O-H···O hydrogen bonds to form inversion dimers. nih.gov These dimers are then connected through further hydrogen bonding involving the boronic acid hydroxyl group and the carbonyl oxygen atom, forming undulating sheets. nih.gov

Crystallographic Data for Phenylboronic Acid

The following table summarizes the crystallographic data for the parent compound, phenylboronic acid, providing a reference for the structural characteristics of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H7BO2 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 uni.lu |

| a (Å) | 17.9049(7) mext.go.jp |

| b (Å) | 15.3264(5) mext.go.jp |

| c (Å) | 9.8113(2) mext.go.jp |

| Volume (ų) | 2692.6(1) |

| Z | 16 uni.lumext.go.jp |

| B-C bond length (Å) | 1.563 and 1.568 mext.go.jp |

| Mean B-O bond length (Å) | 1.371(6) mext.go.jp |

| O-B-O bond angles (°) | 116.3(2) and 116.2(2) mext.go.jp |

Computational and Theoretical Studies on Phenylboronic Acid Dimethyl Ester

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's reactivity. uchicago.edumpg.de

The reactivity of phenylboronic acid dimethyl ester is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. nih.govyoutube.comschrodinger.com For phenylboronic acid esters, theoretical studies have shown that properties like the LUMO energy level can predict their potential as electrolyte additives. researchgate.net

Quantum chemical methods are also used to calculate various electronic properties that provide a more detailed picture of reactivity. nih.govlongdom.org These include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution and interactions between orbitals, providing insights into bonding and delocalization of electrons.

Atomic Charges: Calculating the partial charges on each atom helps to identify sites susceptible to nucleophilic or electrophilic attack.

Conformational analysis is another critical aspect. Studies on phenylboronic acids and their esters have revealed that the orientation of the ester groups relative to the phenyl ring significantly impacts the molecule's energy and properties. For boronate esters, the preferred conformation is often found to be 'in-out', with the dihedral angles between the aromatic ring and the boronate group calculated to be between 29.5° and 33.6°. researchgate.net In contrast, the parent phenylboronic acids often prefer a coplanar 'out-out' conformation. researchgate.net

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) longdom.orgresearchgate.net |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) longdom.orgresearchgate.net |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. nih.govresearchgate.net | DFT (e.g., B3LYP/6-311++G(d,p)) longdom.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | DFT, Hartree-Fock |

| Conformational Energy | Determines the most stable 3D structure. researchgate.net | DFT, MP2 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interaction Studies

While quantum chemistry is excellent for studying single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules in an explicit solvent environment over time. nih.gov MD simulations model the movements and interactions of every atom in a system, providing a detailed view of processes like solvation, conformational changes, and intermolecular interactions. nih.gov

A critical prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of equations and associated parameters that define the potential energy of the system based on the positions of its atoms. For boron-containing compounds, standard force fields like AMBER or CHARMM often lack the necessary parameters. nih.gov Consequently, significant effort has gone into developing and parameterizing force fields specifically for boronic acids and their esters. acs.orgresearchgate.netmdpi.com This involves using high-level quantum mechanical calculations to derive parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.govresearchgate.net For instance, the Atom-Bond Electronegativity Equalization Method at the σπ level (ABEEMσπ) is a polarizable force field that has been developed to handle the complex electronic changes that occur with boron, such as the transition from sp² to sp³ hybridization upon binding. acs.orgresearchgate.net

Once a reliable force field is established, MD simulations can be used to analyze several key aspects of the solution-phase behavior of phenylboronic acid dimethyl ester:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to understand how solvent molecules (e.g., water) arrange themselves around the solute.

Conformational Dynamics: Simulations can track the fluctuations and transitions between different conformers of the ester in solution.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the ester and solvent molecules can be analyzed.

System Stability: Metrics like the Root Mean Square Deviation (RMSD) of the molecule's atoms over time can indicate the stability of its conformation during the simulation. nih.gov

| Analysis/Metric | Information Provided | Relevance to Phenylboronic Acid Dimethyl Ester |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. nih.gov | Assessing conformational stability in solution. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance from a reference particle. | Characterizing the solvation shell and specific interactions with solvent molecules. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent. | Understanding how the molecule's conformation affects its exposure to the solvent. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between solute and solvent. | Investigating interactions with protic solvents, which can influence reactivity. |

Prediction of Reaction Pathways, Transition States, and Energetics